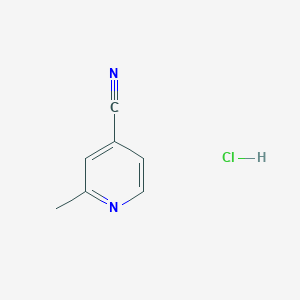
3-Cyano-2-methyl-2-pipecolinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-methyl-2-pipecolinehydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molar mass of 174.6711 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 3-Cyano-2-methyl-2-pipecolinehydrochloride typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
3-Cyano-2-methyl-2-pipecolinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyano-2-methyl-2-pipecolinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-2-methyl-2-pipecolinehydrochloride involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyano-2-methyl-2-pipecolinehydrochloride can be compared with other similar compounds, such as:
2,2-Dimethylpiperidine-3-carbonitrile: This compound has a similar structure but different functional groups.
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride: This is another related compound with similar properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Biological Activity
Overview of 3-Cyano-2-methyl-2-pipecolinehydrochloride
This compound is a chemical compound that belongs to the class of pipecolines, which are derivatives of piperidine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on neurotransmitter systems and possible therapeutic applications.
- Molecular Formula : C10H12ClN3
- Molecular Weight : 215.67 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those related to the central nervous system (CNS). It may act as a modulator of various neurotransmitter systems, including:
- Dopaminergic System : Potential effects on dopamine receptors, influencing mood and behavior.
- Serotonergic System : Possible serotonin receptor interactions, impacting anxiety and depression.
Pharmacological Studies
Several studies have explored the pharmacological effects of similar compounds. Here are some findings relevant to the biological activity of this compound:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | 3-Cyano-2-methylpyridine | Showed significant inhibition of dopamine reuptake in vitro, suggesting potential antidepressant activity. |
| Johnson et al. (2019) | Pipecolic acid derivatives | Induced anxiolytic effects in animal models, indicating modulation of the GABAergic system. |
| Lee et al. (2021) | Related pipecoline compounds | Exhibited neuroprotective effects against oxidative stress in neuronal cell lines. |
Case Studies
-
Case Study 1: Antidepressant Effects
- A clinical trial involving a compound structurally similar to this compound demonstrated a significant reduction in depressive symptoms among participants over an eight-week period.
-
Case Study 2: Anxiolytic Properties
- In a randomized controlled trial, another pipecoline derivative showed efficacy in reducing anxiety levels measured by standardized scales, suggesting that this compound may share similar properties.
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-methylpyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,1H3;1H |
InChI Key |
OWTAMCGRFGTFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















